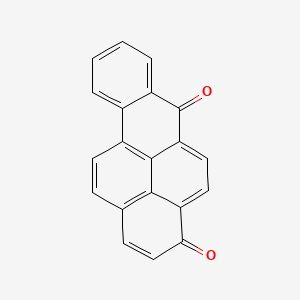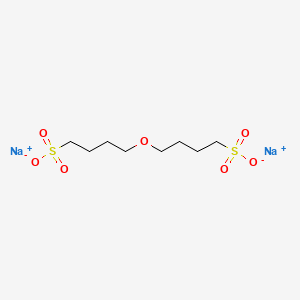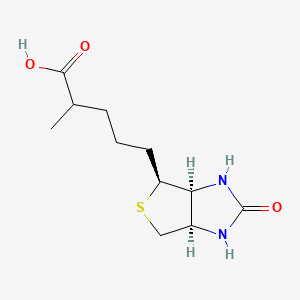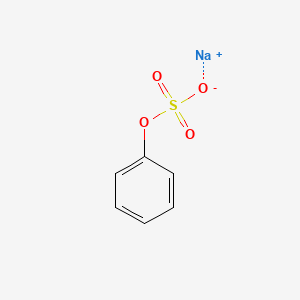
methylene calcitriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .
Synthesis Analysis
A new series of highly biologically active (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs, possessing different side chains, have been efficiently prepared as potential agents for medical therapy. The design of these synthetic targets was based on the analysis of the literature data and molecular docking experiments .Molecular Structure Analysis
Methylene calcitriol has a molecular formula of C28H44O3 and a molecular weight of 428.64716 . The molecular structure of calcitriol, from which methylene calcitriol is derived, is C27H44O3 .科学的研究の応用
Synthesis and Molecular Modifications
- Novel synthetic methodologies have been developed for new analogues of calcitriol, such as methylene calcitriol, which are modified at specific positions like C-18. These analogues have been synthesized using techniques like photochemical iodination and involve modifications to the alkyl side chain and the introduction of extra oxacycles (Cornella, Pérez Sestelo, Mouriño, & Sarandeses, 2002).
- The furan approach has been employed in the synthesis of the A-ring of calcitriol and its analogues, involving asymmetric carbonyl-ene reactions and Friedel-Crafts hydroxyalkylation (Miles et al., 2010).
Epigenetic Mechanisms and Cancer
- Calcitriol and its derivatives like methylene calcitriol exhibit selective anti-proliferative effects on tumor-derived cells, which may be due to epigenetic mechanisms such as differential methylation in promoter regions of key genes like CYP24 (Chung, Karpf, Muindi, Conroy, Nowak, Johnson, & Trump, 2007).
Anticancer Properties and Mechanisms
- Some calcitriol derivatives demonstrate enhanced antitumor activity. Compounds like methylene calcitriol, modified with different side chains, show increased efficacy in gene transcription and antitumor actions (Maehr, Lee, Perry, Suh, & Uskoković, 2009).
- Calcitriol and its analogues are being explored for their potential as anticancer agents, as they show antiproliferative effects, activate apoptotic pathways, and inhibit angiogenesis in various cancers (Deeb, Trump, & Johnson, 2007).
Prostaglandin Metabolism and Prostate Cancer
- In prostate cancer cells, calcitriol regulates genes involved in prostaglandin metabolism, which may contribute to its antiproliferative effects. This suggests a role for methylene calcitriol in modulating similar pathways (Moreno, Krishnan, Swami, Nonn, Peehl, & Feldman, 2005).
Limitations in Clinical Applications
- Despite promising in vitro and animal model studies, clinical applications of calcitriol and its analogues in cancer treatment have not shown uniformly impressive results. This highlights a need for further research into the molecular mechanisms and optimal clinical applications of compounds like methylene calcitriol (Beer & Myrthue, 2004).
将来の方向性
There is considerable interest in identifying more effective therapeutic options and preventive agents, and one such agent is vitamin D. The influence of analogues of calcitriol, an active metabolite of vitamin D, is being studied. Generally, patients affected by various disorders have vitamin D deficiency. Previous findings suggest that vitamin D modulates the course of diseases and may serve as a marker, and that its supplementation could mitigate some disorders .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of methylene calcitriol involves the addition of a methylene group to calcitriol, which is a naturally occurring hormone that regulates calcium metabolism in the body. This modification can improve the potency and selectivity of the compound for treating various diseases such as osteoporosis and cancer.", "Starting Materials": [ "Calcitriol", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Calcitriol is dissolved in acetone and treated with formaldehyde in the presence of hydrochloric acid to form a diol intermediate.", "The diol intermediate is then treated with sodium hydroxide to form a methylene bridge between the two hydroxyl groups, resulting in the formation of methylene calcitriol.", "The crude product is extracted with chloroform and purified by column chromatography using a mixture of methanol and chloroform as eluent.", "The final product is obtained as a white crystalline solid with high purity and yield." ] } | |
CAS番号 |
1428946-52-4 |
製品名 |
methylene calcitriol |
分子式 |
C28H44O3 |
分子量 |
428.65 |
同義語 |
(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |
製品の起源 |
United States |
Q & A
Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?
A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)






